molecular formula C14H13ClN4O B13802677 1-[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-benzimidazole

1-[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-benzimidazole

Cat. No.: B13802677
M. Wt: 288.73 g/mol
InChI Key: XGGPCGFYODUHHV-UHFFFAOYSA-N
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Description

1-[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core structure, which is substituted with a pyrazole moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-benzimidazole involves multiple steps, starting with the preparation of the pyrazole and benzimidazole intermediates. The synthetic route typically includes the following steps:

    Preparation of 4-chloro-3-ethyl-1-methyl-1H-pyrazole: This intermediate can be synthesized by reacting 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base.

    Preparation of benzimidazole: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Coupling reaction: The final step involves the coupling of the pyrazole intermediate with the benzimidazole intermediate using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-benzimidazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

1-[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-benzimidazole can be compared with other similar compounds, such as:

    4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound shares the pyrazole moiety but lacks the benzimidazole core.

    Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core but have different substituents.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H13ClN4O

Molecular Weight

288.73 g/mol

IUPAC Name

benzimidazol-1-yl-(4-chloro-5-ethyl-2-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C14H13ClN4O/c1-3-9-12(15)13(18(2)17-9)14(20)19-8-16-10-6-4-5-7-11(10)19/h4-8H,3H2,1-2H3

InChI Key

XGGPCGFYODUHHV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1Cl)C(=O)N2C=NC3=CC=CC=C32)C

Origin of Product

United States

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